2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic organic compound that features a fluorophenyl group and a furan ring
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 2-furylacetaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with acetic anhydride to produce the target compound .
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can be compared with similar compounds such as:
2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-fluorophenyl)-N-[2-(thiophen-2-yl)-2-methoxyethyl]acetamide: This compound has a thiophene ring instead of a furan ring, which can influence its chemical properties and interactions with biological targets.
Biological Activity
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 319.33 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that modifications in the furan and phenyl moieties can enhance the cytotoxic effects against various cancer cell lines.
Case Study :
A study published in Molecules demonstrated that a related compound with structural similarities showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted that derivatives containing furan rings displayed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 32 |
Control (Standard Antibiotic) | Antibacterial | 16 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of fluorine and furan moieties may enhance binding affinity to target enzymes involved in cancer proliferation.
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in malignant cells.
- Modulation of Immune Response : Its anti-inflammatory effects may be due to the inhibition of NF-kB signaling pathways, reducing the expression of inflammatory mediators .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-19-14(13-3-2-8-20-13)10-17-15(18)9-11-4-6-12(16)7-5-11/h2-8,14H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBPOBOWQHBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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